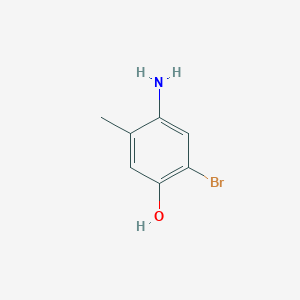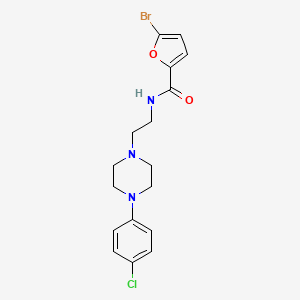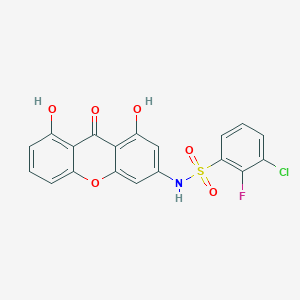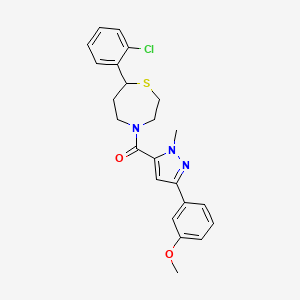
4-Amino-2-bromo-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-bromo-5-methylphenol is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . The compound is typically stored in a dark place, sealed in dry conditions, and at room temperature .
Molecular Structure Analysis
The linear formula of 4-Amino-2-bromo-5-methylphenol is C7H8BrNO . Unfortunately, the search results did not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
4-Amino-2-bromo-5-methylphenol has a predicted boiling point of 288.3±40.0 °C and a predicted density of 1.647±0.06 g/cm3 . The compound has a pKa value of 9.31±0.23 (Predicted) .科学的研究の応用
Antimicrobial and Antidiabetic Activities
A study by Rafique et al. (2022) synthesized and characterized five 4-aminophenol derivatives, including compounds structurally related to 4-Amino-2-bromo-5-methylphenol, for their antimicrobial and antidiabetic activities. The compounds showed broad-spectrum activities against several strains of bacteria and fungus. Notably, they also exhibited significant inhibition of amylase and glucosidase, suggesting antidiabetic potential. Additionally, DNA interaction studies indicated the compounds' potential as anticancer agents due to their interaction with human DNA, highlighting broad-spectrum antimicrobial, antidiabetic, and possible anticancer applications (Rafique et al., 2022).
Fluorescent and Colorimetric pH Probe
Diana et al. (2020) developed a highly water-soluble fluorescent and colorimetric pH probe synthesized by a condensation reaction involving a benzothiazole moiety and a derivative similar to 4-Amino-2-bromo-5-methylphenol. This probe showed potential for real-time pH sensing, applicable in intracellular pH imaging, indicating its use in biological and chemical sensor applications (Diana et al., 2020).
Antioxidant Activity
Olsen et al. (2013) reported the isolation of bromophenols from the red algae Vertebrata lanosa, demonstrating potent antioxidant activity. While the specific compound 4-Amino-2-bromo-5-methylphenol was not mentioned, related bromophenols showed promising results in biochemical and cellular antioxidant assays, suggesting that structurally similar compounds might also possess significant antioxidant properties (Olsen et al., 2013).
Synthesis and Characterization of Bromophenols
Zhao et al. (2005) explored bromophenols coupled with derivatives of amino acids and nucleosides from the red alga Rhodomela confervoides, including compounds structurally related to 4-Amino-2-bromo-5-methylphenol. These studies contribute to understanding the chemical diversity and potential biological activities of bromophenols, although the synthesized compounds showed no activity against microorganisms and cancer cell lines in this particular study (Zhao et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-amino-2-bromo-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNUYNWRSKSEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1195190-04-5 |
Source


|
| Record name | 4-amino-2-bromo-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-(trifluoromethyl)pyridine-2-carboximidamide](/img/structure/B2657801.png)
![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2657804.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2657805.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2657807.png)





![N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2657816.png)
![{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2657817.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657818.png)
![4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2657819.png)
